6,7-Dibromo-2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin
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Overview
Description
6,7-Dibromo-2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin is a synthetic organic compound characterized by the presence of bromine and fluorine atoms attached to a benzodioxin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dibromo-2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin typically involves the bromination and fluorination of a benzodioxin precursor. One common method involves the addition of bromine and fluorine atoms to a benzodioxin ring through a series of controlled reactions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing specialized equipment to ensure precise control over reaction conditions. The purity of the final product is typically ensured through techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
6,7-Dibromo-2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzodioxin derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .
Scientific Research Applications
6,7-Dibromo-2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems, particularly in understanding enzyme interactions and receptor binding.
Industry: Used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism by which 6,7-Dibromo-2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin exerts its effects depends on its interaction with molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to various receptors and enzymes. The benzodioxin ring can interact with aromatic systems, affecting the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromo-3,4,5,6-tetrafluorobenzene: Similar in structure but lacks the dioxin ring, affecting its reactivity and applications.
2,2,3,3-Tetrafluoro-1,4-butanediol: Contains fluorine atoms but differs in its overall structure and chemical properties.
2,6-Dibromonaphthalene: Shares bromine atoms but has a different aromatic system, leading to distinct reactivity patterns.
Uniqueness
6,7-Dibromo-2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin is unique due to the combination of bromine and fluorine atoms on a benzodioxin ring, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in various research applications, particularly in the synthesis of complex organic molecules and the study of halogen bonding interactions .
Properties
IUPAC Name |
6,7-dibromo-2,2,3,3-tetrafluoro-1,4-benzodioxine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br2F4O2/c9-3-1-5-6(2-4(3)10)16-8(13,14)7(11,12)15-5/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMDABCIDYOMDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)OC(C(O2)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Br2F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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